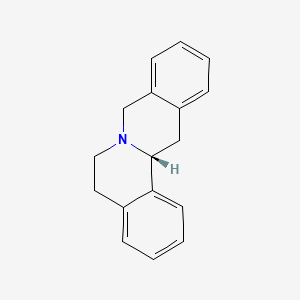
Berbine, (+)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-berbine is a berbine. It is an enantiomer of an alpha-berbine.
Applications De Recherche Scientifique
Metabolic Disorders
Antidiabetic Effects
Berberine has been extensively studied for its antidiabetic properties. Research indicates that it can significantly improve glucose metabolism and lipid profiles in individuals with type 2 diabetes mellitus. A systematic review and meta-analysis highlighted that berberine effectively reduces fasting plasma glucose, glycosylated hemoglobin (HbA1c), and insulin resistance markers such as HOMA-IR . Additionally, berberine has been shown to enhance the efficacy of other antidiabetic medications when used in combination .
Weight Management and Lipid Regulation
Berberine's role in weight management is also noteworthy. It has been demonstrated to reduce triglycerides (TG), total cholesterol (TC), and low-density lipoprotein (LDL) levels while increasing high-density lipoprotein (HDL) levels. These effects contribute to its potential as a treatment for obesity-related metabolic syndromes . A clinical study revealed that berberine could improve metabolic parameters in obese patients with cardiometabolic syndrome, showcasing its multifaceted benefits .
Cardiovascular Health
Berberine exhibits protective effects against cardiovascular diseases through multiple mechanisms. It has been shown to lower blood pressure, reduce cholesterol levels, and improve endothelial function. The compound activates AMP-activated protein kinase (AMPK), which plays a crucial role in regulating lipid metabolism and glucose homeostasis . Furthermore, berberine's anti-inflammatory properties contribute to its cardioprotective effects by inhibiting pathways associated with vascular inflammation .
Anticancer Activity
Recent studies have explored the anticancer potential of berberine and its derivatives. Berberine has demonstrated cytotoxic effects against various cancer cell lines, including liver, colon, and breast cancer cells. Structural modifications of berberine have led to the synthesis of novel derivatives with enhanced anticancer activity . For instance, certain C-13-substituted berberine derivatives exhibited significantly higher anti-tumor activity compared to berberine itself . The mechanisms underlying these effects include the induction of apoptosis via reactive oxygen species (ROS) generation and modulation of cell cycle progression .
Anti-inflammatory and Antioxidant Properties
Berberine's ability to modulate inflammatory responses is another area of interest. It exerts anti-inflammatory effects by inhibiting nuclear factor kappa B (NF-κB) signaling pathways and reducing the production of pro-inflammatory cytokines . Additionally, berberine acts as an antioxidant, scavenging free radicals and enhancing the body's overall oxidative stress response .
Pharmacokinetics and Bioavailability Challenges
Despite its promising therapeutic applications, the clinical use of berberine is limited by its poor bioavailability due to extensive first-pass metabolism. Researchers are investigating various formulation strategies to enhance its absorption and efficacy, including nanoparticle delivery systems and combination therapies with other bioenhancers .
Summary Table: Key Applications of Berberine
Propriétés
Numéro CAS |
107538-84-1 |
|---|---|
Formule moléculaire |
C17H17N |
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
(13aR)-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline |
InChI |
InChI=1S/C17H17N/c1-2-7-15-12-18-10-9-13-5-3-4-8-16(13)17(18)11-14(15)6-1/h1-8,17H,9-12H2/t17-/m1/s1 |
Clé InChI |
BRLDZKPJJNASGG-QGZVFWFLSA-N |
SMILES |
C1CN2CC3=CC=CC=C3CC2C4=CC=CC=C41 |
SMILES isomérique |
C1CN2CC3=CC=CC=C3C[C@@H]2C4=CC=CC=C41 |
SMILES canonique |
C1CN2CC3=CC=CC=C3CC2C4=CC=CC=C41 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















